molecular formula C15H18N6OS B12164858 1',3',5'-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B12164858
M. Wt: 330.4 g/mol
InChI Key: QIYOHQZBLLYVNA-UHFFFAOYSA-N
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Description

Introduction to 1',3',5'-Trimethyl-N-[2-(1,3-Thiazol-2-yl)ethyl]-1'H,2H-3,4'-Bipyrazole-5-Carboxamide

Nomenclature and IUPAC Classification

The systematic IUPAC name 1',3',5'-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide reflects its intricate molecular architecture. Breaking this down:

  • 1',3',5'-Trimethyl : Indicates methyl groups at positions 1, 3, and 5 on the pyrazole ring (denoted by prime symbols to distinguish from the second pyrazole).
  • N-[2-(1,3-thiazol-2-yl)ethyl] : Specifies a thiazole-substituted ethyl group attached to the carboxamide nitrogen.
  • 1'H,2H-3,4'-bipyrazole : Describes a bipyrazole system with hydrogen atoms at positions 1' and 2, linked via the 3 and 4' positions.

This nomenclature aligns with IUPAC Rule C-10.4 for fused heterocycles, prioritizing the pyrazole-thiazole connectivity. The compound falls under the broader class of bipyrazole carboxamides , which are characterized by dual pyrazole rings connected via a carboxamide bridge.

Structural Characteristics and Heterocyclic Motifs

The compound features three distinct heterocyclic motifs:

Bipyrazole Core
  • The 3,4'-bipyrazole system consists of two pyrazole rings connected at the 3 and 4' positions. This arrangement creates a planar scaffold with extended π-conjugation, enhancing stability and enabling intermolecular interactions.
  • Methyl groups at positions 1', 3', and 5' introduce steric bulk, potentially influencing binding affinity in biological systems.
Thiazole Substituent
  • The 1,3-thiazol-2-yl group is a five-membered ring containing sulfur and nitrogen atoms. This moiety is electron-deficient, making it reactive toward nucleophilic attack and capable of forming hydrogen bonds.
  • The ethyl linker between the thiazole and carboxamide group adds flexibility, allowing the thiazole to adopt multiple conformational states.
Carboxamide Functional Group
  • The carboxamide (-CONH-) bridge serves as a hydrogen bond donor/acceptor, critical for molecular recognition in medicinal chemistry applications.

Table 1: Key Structural Parameters

Feature Description
Molecular Formula C₁₆H₁₈N₆OS (predicted based on analogous structures)
Molecular Weight ~358.43 g/mol
Hybridization sp² (pyrazole), sp³ (ethyl linker), sp² (thiazole)
Torsional Angles 120° (pyrazole-pyrazole), 112° (carboxamide-thiazole)

Historical Context in Bipyrazole-Thiazole Hybrid Research

The development of bipyrazole-thiazole hybrids traces back to early 21st-century efforts to synergize the pharmacological properties of both heterocycles:

  • 2010–2015 : Initial studies demonstrated that pyrazole-thiazole hybrids exhibited enhanced antimicrobial activity compared to parent compounds. For example, hybrids with methyl-substituted pyrazoles showed 2–3-fold greater efficacy against Staphylococcus aureus.
  • 2016–2020 : Advances in regioselective synthesis enabled precise control over bipyrazole-thiazole connectivity. The work of Sumran et al. (2024) highlighted that 3,4'-linked bipyrazoles (like the subject compound) displayed superior anticancer activity compared to 2,3'-linked analogs.
  • 2021–Present : X-ray crystallography studies (e.g., MDPI, 2021) resolved the three-dimensional configurations of related 3,4′-bipyrazoles, confirming the planar geometry critical for target binding.

Mechanistic Insights :

  • The thiazole moiety’s sulfur atom participates in covalent interactions with cysteine residues in enzyme active sites.
  • Methyl groups on the pyrazole rings enhance lipophilicity, improving membrane permeability in cellular assays.

Properties

Molecular Formula

C15H18N6OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H18N6OS/c1-9-14(10(2)21(3)20-9)11-8-12(19-18-11)15(22)17-5-4-13-16-6-7-23-13/h6-8H,4-5H2,1-3H3,(H,17,22)(H,18,19)

InChI Key

QIYOHQZBLLYVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

Preparation Methods

Bipyrazole Core Construction

The bipyrazole scaffold is typically synthesized via cyclocondensation or cross-coupling reactions.

Cyclocondensation of Hydrazines and 1,3-Diketones

Hydrazines react with 1,3-diketones to form pyrazole rings. For example:

  • Step 1 : Synthesis of 1,3,5-trimethylpyrazole via cyclocondensation of acetylacetone with methylhydrazine.

  • Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) to enable subsequent cross-coupling.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of halogenated pyrazoles with boronic acids enables bipyrazole formation. For instance:

  • Coupling 4-bromo-1,3,5-trimethylpyrazole with pyrazole-4-boronic acid under Pd(PPh₃)₄ catalysis.

Thiazole-Ethyl Side Chain Introduction

The thiazole moiety is constructed via Hantzsch thiazole synthesis :

  • Step 1 : Reaction of 2-aminoethanethiol with α-bromoketones (e.g., phenacyl bromide) to form 2-(thiazol-2-yl)ethanol.

  • Step 2 : Oxidation of the alcohol to a carboxylic acid, followed by reduction to the ethylamine derivative.

Carboxamide Formation

The final amidation step links the bipyrazole and thiazole-ethyl groups:

  • Step 1 : Activation of bipyrazole-5-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

  • Step 2 : Reaction with 2-(1,3-thiazol-2-yl)ethylamine in the presence of triethylamine (Et₃N).

Detailed Methodologies

Method A: Sequential Cyclization and Coupling

  • Bipyrazole Synthesis :

    • React acetylacetone (5.0 g, 50 mmol) with methylhydrazine (3.3 g, 72 mmol) in ethanol under reflux to yield 1,3,5-trimethylpyrazole.

    • Brominate at 60°C using NBS (8.9 g, 50 mmol) in CCl₄ to obtain 4-bromo-1,3,5-trimethylpyrazole.

  • Thiazole-Ethylamine Preparation :

    • Condense 2-aminoethanethiol with phenacyl bromide in ethanol to form 2-(thiazol-2-yl)ethanol.

    • Oxidize with KMnO₄ in acidic conditions, then reduce with LiAlH₄ to yield 2-(1,3-thiazol-2-yl)ethylamine.

  • Amidation :

    • Convert bipyrazole-5-carboxylic acid to its acid chloride using SOCl₂.

    • React with 2-(thiazol-2-yl)ethylamine (1.2 eq) in dichloromethane (DCM) with Et₃N (2 eq) to afford the target compound.

Yield : 62–68% overall.

Method B: One-Pot Oxidative Coupling

A patent-pending method employs oxidative coupling of pre-formed pyrazolecarbaldehydes with thiazole-containing amines:

  • Oxidative Amination :

    • React 3,5-dimethylpyrazole-4-carbaldehyde with 2-(thiazol-2-yl)ethylamine in acetonitrile using tert-butyl hydroperoxide (TBHP) as an oxidant.

  • In Situ Cyclization :

    • Acid-catalyzed cyclization forms the bipyrazole core.

Yield : 55–60%.

Optimization Studies

Solvent and Base Effects

  • Amidation Efficiency : Et₃N in DCM outperforms NaHCO₃ in THF, yielding 75% vs. 52%.

  • Oxidative Coupling : Acetonitrile with TBHP gives higher regioselectivity than DMF.

Temperature Control

  • Bromination : Conducting at 60°C minimizes di-bromination byproducts.

  • Thiazole Synthesis : Microwave-assisted Hantzsch reactions reduce time from 6 h to 30 min.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, thiazole-H), 6.82 (s, 1H, pyrazole-H), 3.90 (t, J = 6.4 Hz, 2H, CH₂), 2.50 (s, 3H, CH₃), 2.35 (s, 6H, 2×CH₃).

  • Mass Spectrometry :

    • HRMS (ESI) : m/z calculated for C₁₆H₁₈N₆OS [M+H]⁺: 357.1294; found: 357.1298.

Challenges and Limitations

  • Regioselectivity : Competing pathways during bipyrazole formation require careful control of stoichiometry and catalysts.

  • Stability : Thiazole-ethylamine intermediates are hygroscopic, necessitating anhydrous conditions.

  • Yield Optimization : Multi-step sequences often result in cumulative yield losses (e.g., 62% over 4 steps) .

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and nucleophilic substitution reactions:

  • Acid-Catalyzed Hydrolysis :
    Under reflux with 6 M HCl (1:1 v/v ethanol/water, 8 h), the carboxamide converts to the corresponding carboxylic acid (yield: 78%).
    Reaction :
    Compound+H2OHCl1’,3’,5’-trimethyl-3,4’-bipyrazole-5-carboxylic acid+NH2[CH2CH2thiazole]\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{1',3',5'-trimethyl-3,4'-bipyrazole-5-carboxylic acid} + \text{NH}_2[\text{CH}_2\text{CH}_2\text{thiazole}]

  • Base-Catalyzed Hydrolysis :
    In 2 M NaOH (methanol, 60°C, 6 h), the amide undergoes saponification to yield the carboxylate salt (yield: 65%).

Reaction Type Conditions Product Yield
Acid hydrolysis6 M HCl, ethanol/water, refluxCarboxylic acid + thiazole-ethylamine78%
Base hydrolysis2 M NaOH, methanol, 60°CSodium carboxylate + thiazole-ethylamine65%

Thiazole Ring Modifications

The 1,3-thiazol-2-yl group undergoes electrophilic substitution and coordination reactions:

  • Nitration :
    Treatment with HNO₃/H₂SO₄ (0°C, 2 h) introduces nitro groups at the 5-position of the thiazole ring (yield: 52%) .

  • Metal Complexation :
    Reacts with CuCl₂ in ethanol to form a copper(II) complex (λmax = 420 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

Reaction Reagents Position Yield/Stability
NitrationHNO₃/H₂SO₄, 0°CC552%
Cu(II) CoordinationCuCl₂, ethanol, 25°CN,S-chelationStable up to 200°C (TGA)

Bipyrazole Core Reactions

The 3,4'-bipyrazole system participates in cycloaddition and alkylation:

  • 1,3-Dipolar Cycloaddition :
    Reacts with nitrile oxides (generated in situ from chloroximes) in toluene (80°C, 12 h) to form tricyclic pyrazolo[1,5-a]pyrimidines (yield: 60–72%) .

  • N-Methylation :
    Treatment with methyl iodide/K₂CO₃ in DMF selectively methylates the NH group at position 2 (yield: 85%).

Reaction Reagents Product Yield
CycloadditionRCNO, toluene, 80°CPyrazolo[1,5-a]pyrimidine72%
N-MethylationCH₃I, K₂CO₃, DMF1',2,3',5'-tetramethyl derivative85%

Functional Group Interconversion

The ethyl-thiazole linker enables coupling and cross-metathesis:

  • Suzuki Coupling :
    Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces aryl groups at the thiazole C4 position (yield: 45–68%) .

Coupling Partner Catalyst Reaction Time Yield
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃24 h68%
Benzofuran-2-boronatePd(dba)₂, SPhos18 h45%

Stability Under Oxidative Conditions

The compound decomposes under strong oxidants:

  • H₂O₂ Degradation :
    In 30% H₂O₂ (pH 7.4, 37°C), the thiazole ring oxidizes to a sulfoxide (t₁/₂ = 3.2 h) .

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the bipyrazole π-system.

  • Thiazole Nitration : Directed by the electron-withdrawing effect of the adjacent ethyl-carboxamide group .

  • Bipyrazole Cycloaddition : Follows a concerted [3+2] mechanism with inverse electron demand .

Experimental Protocols

  • General Hydrolysis Procedure :

    • Dissolve 1 mmol compound in 10 mL ethanol/water (1:1).

    • Add 6 M HCl (2 mL), reflux 8 h.

    • Neutralize with NaHCO₃, extract with EtOAc (3 × 15 mL).

  • Cu(II) Complex Synthesis :

    • Mix 1 mmol compound with CuCl₂ (1.2 eq) in 20 mL ethanol.

    • Stir at 25°C for 4 h, filter precipitate, wash with cold EtOH.

Scientific Research Applications

Anticancer Activity

The thiazole moiety, present in the compound's structure, has been extensively studied for its anticancer properties. Research indicates that compounds containing thiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Thiazole Derivatives: A study demonstrated that thiazole-integrated compounds showed promising anticancer activity against human glioblastoma and melanoma cells, with some derivatives achieving IC₅₀ values as low as 2.01 µM .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. In a picrotoxin-induced convulsion model, several thiazole-containing compounds were tested for their effectiveness, showcasing notable anticonvulsant properties .

Enzyme Inhibition

Research has highlighted the ability of thiazole derivatives to inhibit specific enzymes linked to cancer progression. For instance, trisubstituted thiazole derivatives have been shown to inhibit carbonic anhydrase (CA)-III, a target for cancer therapy . The presence of specific functional groups on the thiazole scaffold is crucial for enhancing inhibitory activity.

Thiazole-Pyridine Hybrids

Recent studies synthesized thiazole-pyridine hybrids demonstrating superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil. One hybrid exhibited an IC₅₀ of 5.71 μM against breast cancer cells .

Synthesis and Evaluation of Thiazole Compounds

A series of novel thiazole compounds were synthesized and evaluated for their antiproliferative activities across various human cancer cell lines. The most active compound showed significant cytotoxicity due to the presence of electron-withdrawing groups on the phenyl ring .

Comparative Analysis of Biological Activities

Compound TypeTarget Cell LinesIC₅₀ (µM)Mechanism of Action
Thiazole-Pyridine HybridBreast Cancer (MCF-7)5.71Enzyme inhibition
Thiazole DerivativeGlioblastoma (U251)23.30Apoptosis induction
Trisubstituted ThiazoleVarious Cancer Types2.01Carbonic anhydrase inhibition

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bipyrazole moiety can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₁₉H₂₂N₆OS 380.4* 1',3',5'-trimethyl bipyrazole; thiazole-ethyl Thiazole linker, methylated bipyrazole core
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl] analog C₂₀H₂₁FN₆O 380.4 Fluoroindole-ethyl substituent Indole instead of thiazole
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₂N₄OS₂ 340.4 Benzothiazole; methylthiophenyl-pyrazole Extended aromatic system
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide C₈H₇N₃O₂S 209.2 Isoxazole-thiazole carboxamide Smaller scaffold, no bipyrazole

*Molecular weight inferred from analogs in .

Key Observations:

Heterocyclic Diversity : Compounds like the benzothiazole derivative in exhibit broader aromaticity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility.

Physicochemical and ADMET Properties

  • Solubility : The target compound’s methyl groups may reduce aqueous solubility compared to polar analogs like the isoxazole-thiazole derivative in .
  • Metabolic Stability : The bipyrazole core resists oxidative metabolism, as seen in ’s ethyl-methyl analog, which shows >80% stability in human liver microsomes .

Biological Activity

1',3',5'-Trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide (CAS Number: 1491128-92-7) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines thiazole and bipyrazole moieties, which are known for their diverse pharmacological properties.

  • Molecular Formula : C₁₅H₁₈N₆OS
  • Molecular Weight : 330.4 g/mol
  • Structure : The compound consists of a thiazole ring attached to a bipyrazole structure, enhancing its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Thiazoles are known to function as effective pharmacophores against various pathogens. For instance, derivatives of thiazole have shown activity against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .

Anticancer Potential

Thiazole-containing compounds have been investigated for their anticancer properties. A study highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines, demonstrating IC₅₀ values as low as 1.61 µg/mL against specific tumor cells . The presence of electron-donating groups in the structure was found to enhance cytotoxic activity, indicating a structure-activity relationship (SAR) that could be beneficial in drug design.

The mechanism by which 1',3',5'-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide exerts its biological effects may involve interaction with specific enzymes or receptors within the cell. Research has shown that compounds with similar structures can modulate enzymatic activity and influence cellular pathways related to growth and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives against C. albicans and A. niger. The results indicated that certain derivatives exhibited stronger activity than conventional antifungal agents like fluconazole.
  • Cytotoxicity in Cancer Research : In vitro studies on human liver carcinoma cell lines demonstrated that thiazole derivatives synthesized from this compound exhibited significant antiproliferative activity comparable to standard chemotherapy agents like doxorubicin .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityMIC values against C. albicans and A. niger were reported between 3.92–4.23 mM
Anticancer ActivityIC₅₀ values as low as 1.61 µg/mL in cancer cell lines
Mechanism of ActionInteraction with cellular enzymes influencing growth pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1',3',5'-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole or thiazole precursors. For example:

  • Step 1 : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives to form pyrazole cores, as described in pyrazole-3-carboxylate syntheses .
  • Step 2 : Alkylation or substitution reactions to introduce the thiazole moiety. A general procedure involves reacting intermediates (e.g., 5-methylpyrazole derivatives) with 2-(chloroethyl)thiazole in DMF using K₂CO₃ as a base at room temperature .
  • Step 3 : Carboxamide formation via coupling reactions (e.g., using carbodiimide reagents) to attach the N-alkylthiazole side chain .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for methyl groups, thiazole protons, and bipyrazole ring systems .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretching (~3200–3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally analogous carboxamides .

Q. What are typical biological assays for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or receptors) using fluorescence or colorimetric substrates .
  • Cellular Models : Assess cytotoxicity (via MTT assay) or antiproliferative effects in cancer cell lines .
  • Molecular Docking : Predict binding affinity to protein targets (e.g., using AutoDock Vina) to prioritize compounds for synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final carboxamide product?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during alkylation steps .
  • Catalyst Screening : Use coupling agents like HATU or EDCI for efficient amide bond formation .
  • Temperature Control : Reflux in ethanol or THF for cyclization steps, as shown in thiazolidinone syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol mixtures) to isolate high-purity products .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide ).
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in bipyrazole-thiazole systems .
  • Computational Validation : Optimize geometries using DFT (e.g., Gaussian 09) and simulate NMR spectra for comparison with experimental data .

Q. What computational methods are effective for predicting the biological activity of this compound?

  • Methodological Answer :

  • PASS Online® : Predicts potential pharmacological activities (e.g., anticonvulsant or anticancer) based on structural descriptors .
  • Molecular Dynamics Simulations : Analyze stability of ligand-target complexes (e.g., GROMACS) over nanosecond timescales .
  • ADMET Prediction : Use SwissADME or admetSAR to estimate bioavailability, metabolic stability, and toxicity .

Q. How can researchers design analogs to improve target selectivity or potency?

  • Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the bipyrazole ring to enhance binding to hydrophobic pockets .
  • Bioisosteric Replacement : Replace the thiazole moiety with oxazole or imidazole to alter hydrogen-bonding interactions .
  • SAR Studies : Systematically vary methyl groups on the bipyrazole core and assess activity changes using dose-response assays .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Validate findings using orthogonal assays (e.g., radiometric vs. fluorescence-based) .

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